chemical structure and properties of pyrazinecarboxamide 1-oxide
chemical structure and properties of pyrazinecarboxamide 1-oxide
An In-depth Technical Guide to Pyrazinecarboxamide 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinecarboxamide 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a close structural analog and potential metabolite of Pyrazinamide—a cornerstone drug in first-line tuberculosis therapy—understanding its chemical and physical properties is crucial.[1][2] This guide provides a comprehensive technical overview of pyrazinecarboxamide 1-oxide, from its fundamental structure to its synthesis and potential biological relevance, designed to equip researchers with the foundational knowledge required for its study and application.
Chemical Structure and Identification
The molecular architecture of pyrazinecarboxamide 1-oxide is defined by a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. An amide group (-CONH₂) is attached at the 2-position, and an N-oxide moiety is present at the 1-position nitrogen. This N-oxide group significantly influences the electronic properties and reactivity of the pyrazine ring compared to its parent compound, pyrazinamide.
Key Chemical Identifiers
A summary of the key identifiers for pyrazinecarboxamide 1-oxide is presented below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 4-oxidopyrazin-4-ium-2-carboxamide | [] |
| CAS Number | 768-36-5 | [][4] |
| Molecular Formula | C₅H₅N₃O₂ | [][4] |
| Molecular Weight | 139.11 g/mol | [] |
| Canonical SMILES | C1=C[O-] | [][4] |
| InChI | InChI=1S/C5H5N3O2/c6-5(9)4-3-8(10)2-1-7-4/h1-3H,(H2,6,9) | [][4] |
| InChIKey | WWQPCELPPKZBJE-UHFFFAOYSA-N | [][4] |
Structural Diagram
The diagram below illustrates the chemical structure and standard atom numbering scheme for pyrazinecarboxamide 1-oxide.
Caption: Chemical structure of pyrazinecarboxamide 1-oxide.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for pyrazinecarboxamide 1-oxide is not widely published, the properties can be inferred from its structure and data available for related compounds like pyrazinamide.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white or off-white crystalline solid. | Based on the parent compound, pyrazinamide, which is a white crystalline powder.[1][5] |
| Melting Point | Not Available. Pyrazinamide melts at 189-191 °C.[5] | The N-oxide may alter crystal packing, likely resulting in a different melting point. |
| Solubility | Sparingly soluble in water.[6] | The N-oxide group can increase polarity and hydrogen bonding potential, potentially enhancing aqueous solubility compared to pyrazinamide. Pyrazinamide itself is sparingly soluble in water (15 mg/mL).[5] |
| pKa | Not Available. The pKa of pyrazinamide is 0.5. | The N-oxide is a weak base. The electron-withdrawing nature of the N-oxide group would be expected to make the other ring nitrogen even less basic than in pyrazinamide. |
| LogP | Not Available. Pyrazinamide has a LogP of -0.6.[5] | The addition of the polar N-oxide group would likely decrease the LogP value, making the molecule more hydrophilic. |
Synthesis and Characterization
Synthesis Pathway
Pyrazinecarboxamide 1-oxide is typically synthesized via the direct oxidation of pyrazinamide. This transformation involves the introduction of an oxygen atom onto one of the pyrazine ring nitrogens. The choice of oxidizing agent and reaction conditions is critical to achieve selective N-oxidation without affecting the amide functionality. Common reagents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid (e.g., acetic acid).
The diagram below outlines a general workflow for the synthesis and purification of pyrazinecarboxamide 1-oxide.
Caption: General workflow for synthesis and purification.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | The three aromatic protons will appear as distinct signals in the downfield region (typically δ 8.0-9.5 ppm). The presence of the electron-withdrawing N-oxide and carboxamide groups will cause significant deshielding. The proton adjacent to the N-oxide (H6) is expected to be the most downfield. The amide protons (-NH₂) will typically appear as a broad singlet. |
| ¹³C NMR | Five distinct carbon signals are expected. The carbonyl carbon of the amide will be the most downfield signal (δ > 160 ppm). The four aromatic carbons will have shifts influenced by the nitrogen atoms and substituents. The carbon atom between the two nitrogens (C2) and the one adjacent to the N-oxide (C6) will show characteristic shifts. |
| IR (Infrared) | - N-H Stretch: Two bands for the amide NH₂ group around 3400-3100 cm⁻¹.- C=O Stretch: A strong absorption band for the amide carbonyl around 1680-1700 cm⁻¹.- N-O Stretch: A characteristic strong band for the N-oxide group, typically in the 1250-1300 cm⁻¹ region.- Aromatic C-H/C=N/C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions. |
| MS (Mass Spec) | The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of 139.11. |
Biological Activity and Potential Applications
The biological profile of pyrazinecarboxamide 1-oxide is intrinsically linked to its parent drug, pyrazinamide (PZA). PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme to exert its potent antitubercular effect.[2] This activity is particularly effective against semi-dormant bacilli in the acidic environments of macrophages.[2]
Pyrazinecarboxamide 1-oxide is often studied as a potential metabolite or a related impurity of PZA. The introduction of an N-oxide group can alter a molecule's pharmacological profile by:
-
Improving solubility and absorption.
-
Changing metabolic pathways , potentially leading to different active species or detoxification routes.
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Modulating interaction with biological targets.
Derivatives of pyrazinecarboxamide have been extensively explored for a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects.[7][8][9] The modification of the pyrazine core, including the introduction of N-oxides, remains a viable strategy in the search for new anti-infective agents.[10]
Caption: Relationship of Pyrazinecarboxamide 1-Oxide to Pyrazinamide.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of pyrazinecarboxamide 1-oxide, emphasizing experimental logic and self-validation.
Protocol: Synthesis of Pyrazinecarboxamide 1-Oxide
Objective: To synthesize pyrazinecarboxamide 1-oxide via N-oxidation of pyrazinamide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrazinamide (1.0 eq) in glacial acetic acid (10-15 mL per gram of pyrazinamide).
-
Causality: Acetic acid serves as a solvent and a catalyst for the oxidation by hydrogen peroxide.
-
-
Addition of Oxidant: Warm the solution to 50-60 °C. Add 30% hydrogen peroxide (H₂O₂, 1.5-2.0 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent over-oxidation or decomposition.
-
-
Reaction: Increase the temperature to 75-80 °C and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The product spot should be more polar (lower Rf) than the starting material. The reaction is complete when the pyrazinamide spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product may begin to crystallize.
-
Isolation: Slowly add a saturated solution of sodium bicarbonate or sodium sulfite to neutralize excess acetic acid and quench any remaining peroxide. The product will precipitate out of the solution.
-
Causality: Neutralization decreases the solubility of the product, leading to its precipitation.
-
-
Purification: Filter the crude solid, wash with cold water, and then a small amount of cold ethanol. For higher purity, recrystallize the solid from a suitable solvent like water or an ethanol/water mixture.
-
Final Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring NMR, IR, and MS spectra as described in Section 3.2.
Protocol: Spectroscopic Characterization
Objective: To confirm the chemical structure and purity of the synthesized pyrazinecarboxamide 1-oxide.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Causality: DMSO-d₆ is an excellent polar solvent that will dissolve the compound and has a well-defined residual solvent peak for referencing. The amide protons will be visible in DMSO-d₆ but will exchange with D₂O.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Self-Validation: The resulting spectra must be consistent with the expected structure: three unique aromatic proton signals, a downfield carbonyl carbon, and correlations in 2D spectra that match the connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR accessory.
-
Self-Validation: The spectrum must show the key characteristic peaks: N-H stretches, a C=O stretch, and a strong N-O stretch around 1250-1300 cm⁻¹, confirming the presence of all key functional groups.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution into an ESI-MS instrument.
-
Self-Validation: The mass spectrum must show a prominent peak at m/z 140.04 [M+H]⁺, corresponding to the exact mass of the protonated molecule, confirming the molecular formula C₅H₅N₃O₂.
-
Conclusion
Pyrazinecarboxamide 1-oxide is a molecule of considerable scientific interest due to its close relationship with the essential anti-tuberculosis drug, pyrazinamide. This guide has detailed its core chemical structure, physicochemical properties, and pathways for its synthesis and characterization. The N-oxide functionality imparts distinct properties that warrant further investigation, particularly concerning its potential role as a metabolite and its own intrinsic biological activity. The provided protocols offer a robust framework for researchers to synthesize and validate this compound, paving the way for further studies in drug metabolism, medicinal chemistry, and the development of novel anti-infective agents.
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